molecular formula C10H7BrCl2O B15063537 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15063537
M. Wt: 293.97 g/mol
InChI Key: WAPCUGYAADXTKA-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and chlorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-dihydronaphthalen-1(2H)-one
  • 5,6-Dichloro-3,4-dihydronaphthalen-1(2H)-one
  • 2-Bromo-5,6-dichloronaphthalene

Uniqueness

The presence of both bromine and chlorine atoms in 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C10H7BrCl2O

Molecular Weight

293.97 g/mol

IUPAC Name

2-bromo-5,6-dichloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H7BrCl2O/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h2,4,7H,1,3H2

InChI Key

WAPCUGYAADXTKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)Cl)C(=O)C1Br

Origin of Product

United States

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